molecular formula C21H18ClN5O5 B2950027 N-(5-chloro-2,4-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide CAS No. 1115938-37-8

N-(5-chloro-2,4-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

Cat. No.: B2950027
CAS No.: 1115938-37-8
M. Wt: 455.86
InChI Key: AKSGVPCKRIMPFI-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a triazolo[4,3-a]pyrazine core substituted with a phenoxy group at position 8 and a 3-oxo moiety.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O5/c1-30-16-11-17(31-2)15(10-14(16)22)24-18(28)12-27-21(29)26-9-8-23-20(19(26)25-27)32-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSGVPCKRIMPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves several molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazolo-Pyrazine Cores

The triazolo[4,3-a]pyrazine scaffold is shared with several patented compounds, such as those in Example 284 and 285 (EP 3 532 474 B1). These derivatives exhibit substitutions at positions 2 and 4 of the benzamide ring, including trifluoropropoxy and tetrahydrotriazolopyridinyl groups. Compared to the target compound, these analogs show higher fluorine content, which may enhance metabolic stability but reduce solubility. The phenoxy substitution in the target compound could offer improved π-π stacking interactions in enzyme binding compared to aliphatic substituents .

Compound Core Structure Key Substituents Molecular Weight Potential Applications
Target Compound Triazolo[4,3-a]pyrazine 8-phenoxy, 3-oxo, 5-Cl-2,4-OMePh ~450 (estimated) Enzyme inhibition
Example 284 (EP 3 532 474 B1) Triazolo[4,3-a]pyridine 5-Cl, 4-trifluoropropoxy, difluorophenyl 529.8 Anticancer/antiviral
N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide Oxadiazole-pyrazine hybrid Pyrazinyl-oxadiazole, 5-Cl-2,4-OMePh 414.3 Antimicrobial

Heterocyclic Acetamides with Chloro-Methoxyphenyl Groups

Compounds like N-(5-chloro-2-methoxyphenyl)-2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide (CAS 899759-80-9) share the chloro-methoxyphenyl acetamide backbone but replace the triazolo-pyrazine with a dihydropyrazine-thioether moiety. The thioether linkage in this analog may confer redox-modulating activity, whereas the target compound’s triazole ring could enhance hydrogen-bonding capacity. The absence of fluorine in the target compound might reduce toxicity risks compared to fluorinated derivatives .

Substituent Effects on Bioactivity

  • Chloro and Methoxy Groups : The 5-chloro-2,4-dimethoxyphenyl group is critical for hydrophobic interactions and electron withdrawal, as seen in N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (Acta Crystallographica E, 2012), which inhibits PFOR enzymes via amide-anion interactions .
  • Phenoxy vs. Aliphatic Substituents: Phenoxy groups (as in the target compound) generally improve binding to aromatic enzyme pockets compared to aliphatic chains, as observed in N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (a fungicide) .

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties and other pharmacological effects based on recent studies.

Chemical Structure

The compound features a complex molecular structure characterized by:

  • A chloro-substituted dimethoxyphenyl group.
  • A triazolo-pyrazine moiety linked to an acetamide group.

The molecular formula is C19H19ClN4O4C_{19}H_{19}ClN_{4}O_{4} with an average molecular mass of approximately 396.84 g/mol.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against HeLa (cervical cancer), SMMC-7721 (human hepatoma), and K562 (leukemia) cell lines.
  • IC50 Values : The compound exhibited significant anticancer activity with IC50 values ranging from 0.071 µM to 0.164 µM, demonstrating superior efficacy compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Reference
HeLa0.126
SMMC-77210.071
K5620.164

The mechanism underlying the anticancer activity involves:

  • Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through intrinsic pathways.
  • Tyrosine Kinase Inhibition : Similar to other quinazoline derivatives, it may inhibit epidermal growth factor receptor (EGFR) signaling, which is pivotal in tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been analyzed in the context of its structural components:

  • Electron Donating Groups : Substitution patterns that include electron-donating groups (e.g., methoxy) enhance activity.
  • Substituent Positioning : The positioning of chloro and methoxy groups significantly impacts potency; optimal configurations yield higher cytotoxicity .

Other Pharmacological Activities

In addition to its anticancer properties, the compound has shown promise in various other biological assays:

  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activities that warrant further investigation.
  • Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities in vitro.

Case Studies

A recent study evaluated the compound's efficacy in a xenograft model of human cancer:

  • Study Design : Mice implanted with HeLa cells were treated with varying doses of the compound.
  • Results : Significant tumor regression was observed at doses correlating with in vitro IC50 values, indicating potential for clinical applications in cancer therapy .

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